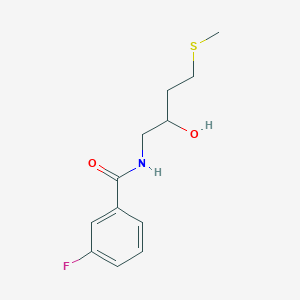

3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c1-17-6-5-11(15)8-14-12(16)9-3-2-4-10(13)7-9/h2-4,7,11,15H,5-6,8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGKSUKXMSTKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CNC(=O)C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with fluoro-substituted benzoyl chlorides under basic conditions. The hydroxy-methylsulfanylbutyl side chain can be introduced through nucleophilic substitution reactions, often using thiol-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the fluoro group can introduce various functional groups.

Scientific Research Applications

3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-methylsulfanylbutyl side chain can modulate its solubility and bioavailability. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 3-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide and related benzamide derivatives:

Physicochemical Properties

- Solubility and Stability: The hydroxyl and methylsulfanyl groups in the target compound likely improve aqueous solubility compared to non-polar derivatives like 3-fluoro-N-(3-fluorophenyl)benzamide. However, sulfur-containing groups may increase susceptibility to oxidation .

- Polymorphism : Analogous compounds (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) exhibit multiple crystalline forms, confirmed via PXRD and thermal analysis. Polymorphism impacts bioavailability and formulation .

Analytical Challenges

- NMR Complexity : Overlapping aromatic signals and scalar coupling (e.g., in 3-fluoro-N-(3-fluorophenyl)benzamide) complicate structural elucidation. Advanced techniques like 2D NMR or computational modeling are often required .

- Crystallography : Tools like SHELX and ORTEP-3 are used for structural determination. SHELXL remains widely used for refining small-molecule structures .

Biological Activity

3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with 2-hydroxy-4-methylsulfanylbutylamine. The reaction conditions generally include the use of organic solvents and bases to facilitate the formation of the amide bond.

Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against several bacterial strains. In vitro assays indicate a significant reduction in bacterial growth, particularly against Gram-positive bacteria.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly cholinesterases. Studies indicate that it may compete with substrates for binding sites, leading to decreased enzyme activity. This mechanism is similar to other fluorinated compounds that target cholinesterases.

- Cytotoxicity : Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, with initial results showing promise in enhancing cell death pathways.

The proposed mechanism of action for this compound involves:

- Binding Affinity : The fluorine atom and the hydroxyl group contribute to the compound's binding affinity to target proteins, enhancing its inhibitory effects on enzymes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.

- Alteration of Cellular Signaling : By inhibiting specific enzymes, the compound can disrupt normal signaling pathways, potentially leading to altered cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics for certain bacterial strains .

- Cholinesterase Inhibition : Research focused on the inhibition properties of similar compounds found that this compound had an IC50 value comparable to known cholinesterase inhibitors, suggesting its potential utility in treating conditions like Alzheimer's disease .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analyses confirming increased apoptosis markers .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 3-Fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection. A standard approach involves:

- Step 1 : Activation of the carboxylic acid group in 3-fluorobenzoic acid using coupling agents like EDCI or HOBt.

- Step 2 : Reaction with 2-hydroxy-4-methylsulfanylbutylamine under basic conditions (e.g., DIPEA in DMF) to form the benzamide core.

- Step 3 : Protection of the hydroxyl group (e.g., using TBSCl) and sulfide moiety (e.g., via oxidation to sulfoxide) to prevent side reactions .

- Final Deprotection : Removal of protecting groups under mild acidic or reductive conditions.

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : For structural elucidation, though overlapping aromatic signals may require advanced techniques like 2D NMR (COSY, HSQC) .

- X-ray Crystallography : To resolve absolute configuration and confirm hydrogen-bonding patterns (e.g., using SHELXL for refinement) .

- HR-MS : To verify molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What biological activities are associated with similar benzamide derivatives?

Analogous fluorinated benzamides exhibit:

- Enzyme Inhibition : Targeting kinases (e.g., Bruton’s tyrosine kinase) and proteases via hydrogen bonding with fluorine and amide groups .

- Anticancer Activity : Inducing apoptosis in cancer cell lines (e.g., via caspase-3 activation) .

- Anti-inflammatory Effects : Modulating NF-κB or COX-2 pathways .

Advanced Research Questions

Q. How can researchers resolve overlapping signals in ¹H NMR spectra of this compound?

Overlapping aromatic signals arise from scalar couplings and limited chemical shift dispersion. Strategies include:

- 2D NMR Techniques : HSQC and HMBC to assign coupled protons and carbons.

- Variable Temperature NMR : To reduce signal broadening caused by dynamic effects.

- Computational Simulations : Using software like MestReNova to simulate and deconvolute spectra .

Q. What strategies optimize the synthesis yield of this compound?

Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.

- Catalytic Additives : DMAP accelerates acylation reactions.

- Reaction Monitoring : TLC or HPLC to track intermediate formation and minimize side products .

- Purification : Flash chromatography or recrystallization to isolate high-purity product .

Q. How do computational methods aid in understanding the compound's interactions?

- Density Functional Theory (DFT) : Predicts molecular geometry, electrostatic potentials, and reactivity sites (e.g., fluorine’s electron-withdrawing effects) .

- Molecular Docking : Identifies potential binding modes with biological targets (e.g., enzyme active sites) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures .

Q. What are the challenges in crystallographic analysis of this compound?

- Crystal Quality : Poorly diffracting crystals may require additive screening (e.g., PEGs) or vapor diffusion methods.

- Polymorphism : Multiple crystal forms complicate data interpretation. PXRD and DSC help distinguish polymorphs .

- Refinement : SHELXL handles disorder and twinning in high-symmetry space groups (e.g., P21/n) .

Q. How to address polymorphism in material characterization?

- PXRD : Identifies distinct diffraction patterns for each polymorph.

- Thermal Analysis : DSC detects polymorph-specific melting points and phase transitions .

- Stability Studies : Accelerated aging under humidity/temperature stress to assess form conversion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.